molecular formula C9H9BrN2O B13907647 5-Bromo-2-(propan-2-yloxy)pyridine-3-carbonitrile

5-Bromo-2-(propan-2-yloxy)pyridine-3-carbonitrile

Cat. No.: B13907647
M. Wt: 241.08 g/mol
InChI Key: UGILWOSASHEWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(propan-2-yloxy)pyridine-3-carbonitrile is a chemical compound with the molecular formula C9H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(propan-2-yloxy)pyridine-3-carbonitrile typically involves the bromination of 2-(propan-2-yloxy)pyridine-3-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature to avoid any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(propan-2-yloxy)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound .

Scientific Research Applications

5-Bromo-2-(propan-2-yloxy)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-2-(propan-2-yloxy)pyridine-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(propan-2-yloxy)pyridine-3-carbonitrile is unique due to the presence of both the bromine and propan-2-yloxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-2-propan-2-yloxypyridine-3-carbonitrile

InChI

InChI=1S/C9H9BrN2O/c1-6(2)13-9-7(4-11)3-8(10)5-12-9/h3,5-6H,1-2H3

InChI Key

UGILWOSASHEWIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.